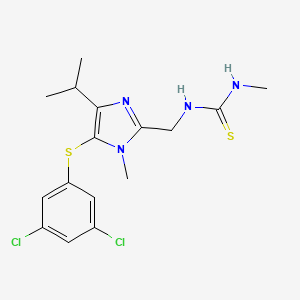
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-(N-methylthiocarbamoyl)aminomethyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-(N-methylthiocarbamoyl)aminomethyl-1H-imidazole is a synthetic organic compound It is characterized by its complex structure, which includes a dichlorophenylthio group, an isopropyl group, a methyl group, and a methylthiocarbamoyl group attached to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-(N-methylthiocarbamoyl)aminomethyl-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Dichlorophenylthio Group: This step involves the nucleophilic substitution of a suitable precursor with 3,5-dichlorothiophenol.
Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.
Incorporation of the Methylthiocarbamoyl Group: This can be achieved through the reaction of the intermediate with methyl isothiocyanate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiocarbamoyl group.
Reduction: Reduction reactions could target the imidazole ring or the dichlorophenylthio group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or dealkylated derivatives.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: Investigation into its potential as a therapeutic agent, possibly targeting specific enzymes or receptors.
Agriculture: Potential use as a pesticide or herbicide due to its complex structure and reactivity.
作用机制
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole: Lacks the methylthiocarbamoyl group.
4-Isopropyl-1-methyl-2-(N-methylthiocarbamoyl)aminomethyl-1H-imidazole: Lacks the dichlorophenylthio group.
Uniqueness
The presence of both the dichlorophenylthio and methylthiocarbamoyl groups in 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-(N-methylthiocarbamoyl)aminomethyl-1H-imidazole makes it unique compared to similar compounds. These functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and application in various fields.
属性
CAS 编号 |
178979-80-1 |
|---|---|
分子式 |
C16H20Cl2N4S2 |
分子量 |
403.4 g/mol |
IUPAC 名称 |
1-[[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl]-3-methylthiourea |
InChI |
InChI=1S/C16H20Cl2N4S2/c1-9(2)14-15(24-12-6-10(17)5-11(18)7-12)22(4)13(21-14)8-20-16(23)19-3/h5-7,9H,8H2,1-4H3,(H2,19,20,23) |
InChI 键 |
OKUCSOKZTVYTPJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N(C(=N1)CNC(=S)NC)C)SC2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


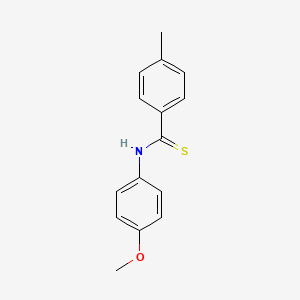
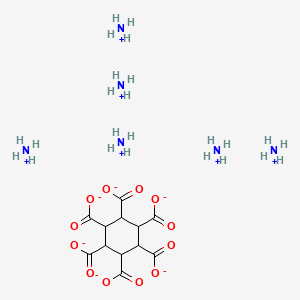

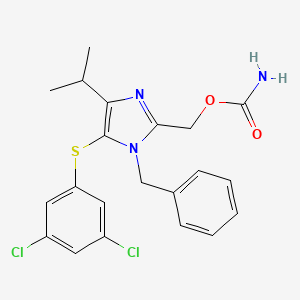
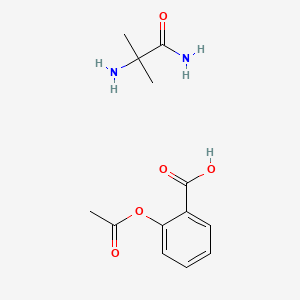

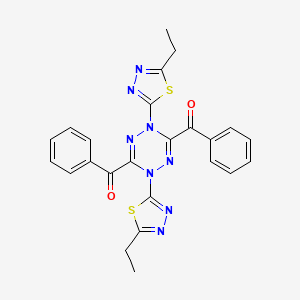
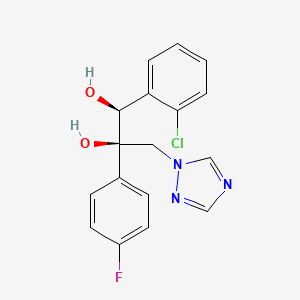
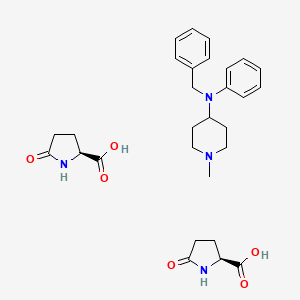
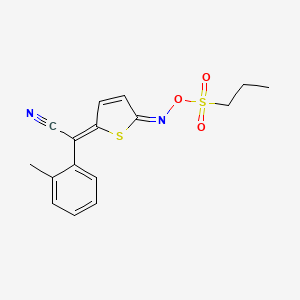
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)



